molecular formula C9H13Cl3Zr B13821894 CID 90472080

CID 90472080

Cat. No.: B13821894
M. Wt: 318.8 g/mol
InChI Key: KNPUFKHOCFMNPL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylcyclopentadienylzirconium trichloride is an organometallic compound with the chemical formula C9H13Cl3Zr. It is a dark orange solid that is insoluble in water. This compound is part of a broader class of organometallic compounds that are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butylcyclopentadienylzirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with n-butylcyclopentadiene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of n-butylcyclopentadienylzirconium trichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in high and ultra-high purity forms to meet the specific requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

N-Butylcyclopentadienylzirconium trichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with n-butylcyclopentadienylzirconium trichloride include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while reduction and oxidation reactions can produce zirconium compounds with different oxidation states .

Scientific Research Applications

N-Butylcyclopentadienylzirconium trichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of thin films, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of n-butylcyclopentadienylzirconium trichloride involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of new chemical bonds by providing an active site for the reaction to occur. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethylbis(cyclopentadienyl)silylzirconium Dichloride
  • Bis(tetramethylcyclopentadienyl)zirconium Dichloride
  • Zirconium Bis(hexamethyldisilazide) Dichloride
  • Bis(ethylcyclopentadienyl)zirconium Dichloride
  • Dichlorobis(1-neomenthylindenyl)zirconium
  • Bis(2-methylindenyl)zirconium Dichloride
  • Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium
  • Bis(tert-butylcyclopentadienyl)zirconium (IV) Dichloride
  • Bis(pentamethylcyclopentadienyl)zirconium (IV) Dichloride

Uniqueness

N-Butylcyclopentadienylzirconium trichloride is unique due to its specific structure and reactivity. The presence of the n-butyl group and the cyclopentadienyl ligand provides distinct chemical properties that differentiate it from other similar compounds. These unique properties make it particularly useful in specific catalytic and synthetic applications .

Properties

Molecular Formula

C9H13Cl3Zr

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C9H13.3ClH.Zr/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

KNPUFKHOCFMNPL-UHFFFAOYSA-K

Canonical SMILES

CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.